C-Peptide, dog

Sequence Analysis Species Specificity Immunoassay Design

Procure canine-specific C-Peptide, dog (CAS 39016-05-2) for reliable quantification of endogenous insulin secretion in canine models. Unlike generic human C-peptide assays that fail due to significant sequence divergence, this 31-amino acid peptide possesses a unique NH2-terminal octapeptide extension (Glu-Val-Glu-Asp-Leu-Gln-Val-Arg) that ensures species-specific immunoreactivity. Validated canine-specific RIAs demonstrate zero cross-reactivity with human C-peptide and porcine proinsulin, eliminating false-negative risks inherent to non-species-specific reagents. Essential for accurate β-cell function assessment, diabetes progression monitoring, and C-peptide replacement studies. Negligible hepatic extraction (4.3%) enables non-invasive peripheral blood sampling for insulin secretion rate calculation. Intra-assay CV 3-5%, inter-assay CV 6-9%.

Molecular Formula C137H225N37O49
Molecular Weight 3174.5 g/mol
Cat. No. B612701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-Peptide, dog
SynonymsC-Peptide (dog)
Molecular FormulaC137H225N37O49
Molecular Weight3174.5 g/mol
Structural Identifiers
InChIInChI=1S/C137H225N37O49/c1-61(2)48-83(123(209)161-81(31-38-94(140)176)135(221)174-47-25-28-92(174)130(216)169-85(50-63(5)6)122(208)153-72(21)113(199)164-86(51-64(7)8)124(210)156-77(34-42-103(187)188)116(202)148-59-97(179)150-71(20)112(198)163-87(52-65(9)10)126(212)162-82(136(222)223)32-39-95(141)177)155-99(181)57-145-96(178)56-147-115(201)76(33-41-102(185)186)154-100(182)60-149-129(215)91-27-24-46-173(91)134(220)73(22)151-98(180)58-146-111(197)70(19)152-121(207)84(49-62(3)4)165-118(204)79(35-43-104(189)190)160-133(219)110(69(17)18)172-128(214)90(55-107(195)196)168-117(203)75(26-23-45-144-137(142)143)158-132(218)109(68(15)16)171-120(206)78(30-37-93(139)175)157-125(211)88(53-66(11)12)166-127(213)89(54-106(193)194)167-119(205)80(36-44-105(191)192)159-131(217)108(67(13)14)170-114(200)74(138)29-40-101(183)184/h61-92,108-110H,23-60,138H2,1-22H3,(H2,139,175)(H2,140,176)(H2,141,177)(H,145,178)(H,146,197)(H,147,201)(H,148,202)(H,149,215)(H,150,179)(H,151,180)(H,152,207)(H,153,208)(H,154,182)(H,155,181)(H,156,210)(H,157,211)(H,158,218)(H,159,217)(H,160,219)(H,161,209)(H,162,212)(H,163,198)(H,164,199)(H,165,204)(H,166,213)(H,167,205)(H,168,203)(H,169,216)(H,170,200)(H,171,206)(H,172,214)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,222,223)(H4,142,143,144)
InChIKeyYNYDBXCGKFIALM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-Peptide, dog: Species-Specific Reagent for Canine β-Cell Function Assessment


C-Peptide, dog (Canine Connecting Peptide) is a 31-amino acid peptide co-secreted with insulin in equimolar amounts from pancreatic β-cells [1]. Its primary role in research is as a quantitative biomarker for endogenous insulin secretion, unaffected by exogenous insulin administration [2]. Unlike human or other mammalian C-peptides, the canine sequence contains an NH2-terminal octapeptide extension (Glu-Val-Glu-Asp-Leu-Gln-Val-Arg) [3], which underpins its species-specific immunoreactivity and necessitates the use of canine-specific reagents for accurate measurement in dog models.

Why Human or Porcine C-Peptide Assays Cannot Substitute for Canine-Specific C-Peptide Detection


Generic substitution with human or porcine C-peptide immunoassays fails due to significant species-specific sequence divergence in the canine C-peptide. The canine molecule possesses a unique 8-amino-acid NH2-terminal extension and overall low sequence homology with human C-peptide [1]. This divergence translates into a critical lack of immunological cross-reactivity; validated radioimmunoassays using antisera raised against synthetic canine C-peptide demonstrate zero cross-reactivity with human C-peptide and porcine proinsulin [2]. Consequently, using a non-species-specific assay would yield false-negative or unquantifiable results in canine samples, rendering such data unreliable for characterizing β-cell function in the dog model.

C-Peptide, dog: Quantitative Evidence for Differentiated Utility in Canine Metabolism Research


Sequence Divergence Drives Species-Specific Detection

The canine C-peptide sequence contains an 8-residue NH2-terminal extension (Glu-Val-Glu-Asp-Leu-Gln-Val-Arg) not present in human or porcine sequences [1]. This structural difference is functionally validated by immunoassays; a canine-specific radioimmunoassay exhibited 0% cross-reactivity with human C-peptide and porcine proinsulin [2].

Sequence Analysis Species Specificity Immunoassay Design

Hepatic Extraction: Negligible vs. Significant for Insulin

In vivo studies in conscious mongrel dogs demonstrate a fundamental pharmacokinetic difference between C-peptide and insulin. The hepatic extraction of endogenous canine C-peptide is negligible (4.3 ± 4.5%), whereas the hepatic extraction of insulin is substantial (43.8 ± 7.6%) [1]. This difference is maintained under various metabolic conditions.

Hepatic Clearance Metabolic Clearance Rate Insulin Secretion

Clearance Kinetics: Linear and Predictable for C-Peptide

The metabolic clearance rate (MCR) of exogenously infused canine C-peptide was determined to be 11.5 ± 0.8 ml/kg/min and remained constant across the physiological concentration range [1]. This linear clearance profile contrasts with insulin's non-linear, saturable clearance and validates the use of peripheral C-peptide measurements to mathematically model and calculate actual β-cell secretion rates.

Pharmacokinetics Metabolic Clearance Rate Insulin Secretion

Diagnostic Discrimination: Quantitative Differences in Diabetes Models

In a controlled experimental model of IDDM in dogs, animals with induced diabetes exhibited zero fasting canine C-peptide levels (-0.005 ± 0.007 nmol/l) with no response to stimuli, whereas healthy controls showed clear, quantifiable fasting levels (0.089 ± 0.021 nmol/l) and robust responses to feeding and glucose challenges [1]. This near-absolute difference provides a clear functional readout for disease state.

Diabetes Model β-Cell Function Diagnostic Biomarker

Assay Precision: Rigorous Validation of Canine-Specific RIA

The foundational canine C-peptide radioimmunoassay demonstrates high analytical precision with intra-assay coefficients of variation (CV) ranging from 3-5% and inter-assay CVs from 6-9% within the optimal measurement range (0.3-0.8 nmol/l) [1]. The assay also exhibits near-perfect recovery of 100.6% (n=9) when C-peptide is spiked into plasma [1].

Immunoassay Validation Analytical Performance Precision

Molecular Sequence Divergence from Closely Related Species

The dog C-peptide sequence diverges from that of the closely related polar fox by a single amino acid substitution (Asp → Glu) at residue 11 [1]. It also contains an 8-residue deletion near the NH2 terminus compared to bovine and ovine C-peptides [2].

Comparative Genomics Species Specificity Peptide Sequence

Procurement-Driven Application Scenarios for C-Peptide, dog


Quantifying Residual β-Cell Function in Preclinical Canine Models of Diabetes

In canine models of insulin-dependent diabetes mellitus (IDDM), the use of a canine-specific C-peptide assay is essential for monitoring disease progression and therapeutic efficacy. Studies show that diabetic dogs exhibit undetectable fasting C-peptide levels (-0.005 ± 0.007 nmol/l) compared to normal dogs (0.089 ± 0.021 nmol/l) [1]. Furthermore, diabetic dogs show no C-peptide response to feeding or glucose challenges [1], while healthy controls exhibit clear increases [1]. Procuring the correct canine reagent is mandatory for these assessments, as generic human C-peptide assays exhibit zero cross-reactivity [2].

Modeling Insulin Secretion Rates Using Peripheral C-Peptide Measurements

Due to its negligible hepatic extraction (4.3 ± 4.5%) compared to insulin (43.8 ± 7.6%) [1] and its linear metabolic clearance rate of 11.5 ± 0.8 ml/kg/min [1], peripheral canine C-peptide concentration is a validated surrogate for portal insulin secretion. This allows researchers to calculate β-cell secretion rates using non-invasive peripheral blood sampling, a methodology dependent on accurate canine C-peptide quantification [2]. The well-characterized precision of the canine-specific RIA (intra-assay CV 3-5%, inter-assay CV 6-9%) [3] provides the analytical reliability required for these complex kinetic studies.

Differentiating Type 1 Diabetes from Insulin-Resistant States in Dogs

Basal and glucagon-stimulated canine C-peptide measurements can differentiate between pathophysiological states in dogs. Research has shown that this approach effectively distinguishes healthy dogs from those with impaired β-cell function (i.e., diabetes mellitus) and those with hyperadrenocorticism (insulin resistance) [1]. This differentiation is clinically and experimentally significant, as it guides treatment and model validation, and is only possible with a canine-specific assay that provides accurate quantification in the face of varying endogenous and exogenous insulin levels [2].

Evaluating Diabetic Complications in Canine Models

Canine C-peptide is not only a biomarker but also a research tool for investigating diabetic complications. In animal models of diabetes, C-peptide administration has been shown to improve Na+/K+ ATPase activity and ameliorate neuropathy symptoms [1]. For studies assessing C-peptide replacement therapy or its effects on renal function and neuropathy in the dog, the availability of authentic canine C-peptide for administration and a validated canine-specific assay for monitoring endogenous levels are both critical for experimental integrity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for C-Peptide, dog

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.